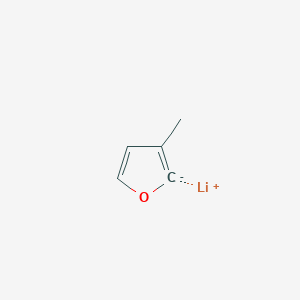

lithium;3-methyl-2H-furan-2-ide

Description

Properties

CAS No. |

52556-92-0 |

|---|---|

Molecular Formula |

C5H5LiO |

Molecular Weight |

88.1 g/mol |

IUPAC Name |

lithium;3-methyl-2H-furan-2-ide |

InChI |

InChI=1S/C5H5O.Li/c1-5-2-3-6-4-5;/h2-3H,1H3;/q-1;+1 |

InChI Key |

CNMMQEAGZXJDHK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=[C-]OC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Direct Deprotonation Using Organolithium Reagents

The most common method involves deprotonation of 3-methylfuran with strong organolithium bases. The methyl group at the 3-position enhances the acidity of the α-hydrogen at the 2-position, facilitating selective lithiation.

Procedure:

- Substrate : 3-Methylfuran (CAS: 1487-02-9).

- Base : n-Butyllithium (n-BuLi, 1.6 M in hexanes) or lithium diisopropylamide (LDA, 1.0 M in THF).

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Conditions : Reaction conducted at −78°C under inert atmosphere (Ar/N₂).

- Quenching : The lithiated intermediate is typically quenched with electrophiles (e.g., aldehydes, alkyl halides) for further functionalization.

Mechanistic Insight :

The methyl group at C3 stabilizes the conjugate base through inductive effects, directing deprotonation to the C2 position. Computational studies on analogous systems suggest a pKₐ reduction of ~5–7 units compared to unsubstituted furan.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Optimal Base | n-BuLi (2.2 equiv) | |

| Reaction Temperature | −78°C | |

| Yield (Post-Quenching) | 60–85% (varies by electrophile) |

Halogen-Lithium Exchange

An alternative route employs halogenated precursors, though this method is less common due to substrate availability.

Procedure:

- Substrate : 2-Bromo-3-methylfuran (hypothetical; limited commercial availability).

- Reagent : Lithium metal or lithium triethylborohydride (LiBEt₃H).

- Solvent : Tetrahydrofuran or hexane.

- Conditions : Room temperature, 12–24 hours.

Limitations :

Transmetalation from Grignard Reagents

Transmetalation between magnesium and lithium centers offers a pathway for generating the enolate.

Procedure:

- Substrate : 3-Methylfuran.

- Grignard Reagent : Methylmagnesium bromide (MeMgBr).

- Lithiation : Addition of LiCl or LiBr to the Grignard solution induces transmetalation.

Key Observation :

This method avoids extreme temperatures but is less selective, often producing mixtures of regioisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Applications in Organic Synthesis

Lithium;3-methyl-2H-furan-2-ide is pivotal in:

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-2H-furan-2-ide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another group.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include aldehydes and ketones, with reactions typically carried out in anhydrous solvents at low temperatures.

Substitution Reactions: Halides and other electrophiles are common reagents, with reactions often performed in polar aprotic solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution with a halide could produce a new organolithium compound.

Scientific Research Applications

Lithium;3-methyl-2H-furan-2-ide has several scientific research applications:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium;3-methyl-2H-furan-2-ide involves the nucleophilic attack of the furanide anion on electrophilic centers. The lithium ion stabilizes the negative charge on the furan ring, enhancing its reactivity. Molecular targets include carbonyl compounds, halides, and other electrophiles, with pathways involving nucleophilic addition, substitution, and electron transfer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares lithium 3-methyl-2H-furan-2-ide with structurally or functionally related compounds, based on available evidence:

Reactivity and Industrial Relevance

- Lithium 3-methyl-2H-furan-2-ide vs. Triethyllead Phthalimide: The former is an organolithium compound, while the latter is a lead-based organometallic. Lithium reagents are generally more reactive but less toxic than lead analogs, which are restricted due to environmental concerns .

- Comparison with Lithium Carbonate/Hydroxide: Unlike inorganic lithium salts (e.g., Li₂CO₃), lithium 3-methyl-2H-furan-2-ide is organometallic, implying niche applications in specialized organic reactions rather than large-scale industrial processes .

- Phthalimide Derivatives : While 3-chloro-N-phenyl-phthalimide is a halogenated aromatic compound used in polymer synthesis, the furan-based lithium compound may serve as a precursor for heterocyclic frameworks in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.